Z-D-Dap-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

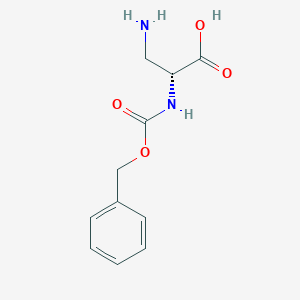

(2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXRXVSTFGNURG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426205 | |

| Record name | Z-D-Dap-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62234-37-1 | |

| Record name | 3-Amino-N-[(phenylmethoxy)carbonyl]-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62234-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-D-Dap-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Z-D-Dap-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-benzyloxycarbonyl-D-2,3-diaminopropionic acid (Z-D-Dap-OH), a chiral amino acid derivative with significant potential in peptide-based drug development. We will delve into its chemical structure, physicochemical properties, and its application in the synthesis of peptides with unique biological activities. This document will further explore a key application in the design of pH-responsive anticancer peptides, detailing a representative experimental workflow and the underlying mechanism of action.

Core Structure and Properties of this compound

This compound is a synthetic amino acid derivative. The "Z" group, a benzyloxycarbonyl moiety, serves as a protecting group for the alpha-amino functionality, a common strategy in peptide chemistry to prevent unwanted side reactions during synthesis. The D-configuration of the diaminopropionic acid backbone is a critical stereochemical feature that can influence the biological activity and proteolytic stability of peptides incorporating this residue.

The fundamental structure of this compound is (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid | [1] |

| CAS Number | 62234-37-1 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| SMILES | C1=CC=C(C=C1)COC(=O)NC(CN)C(=O)O | [1] |

| Melting Point | ~240 °C (decomposes) | |

| Assay Purity | ≥98.0% | |

| Optical Activity | [α]20/D +39±1°, c = 1% in 1 M HCl |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for the synthesis of peptides with modified properties. The presence of a primary amine on the side chain allows for further chemical modifications, such as cyclization, branching, or the attachment of payloads. A key application is the introduction of pH-sensitivity into peptides.

General Experimental Protocol: Incorporation of this compound into a Peptide Sequence

The following is a representative protocol for the manual solid-phase synthesis of a peptide incorporating a this compound residue using the widely adopted Fmoc/tBu strategy. This protocol is adapted from standard procedures for similar amino acid derivatives.

Materials:

-

Rink Amide resin (for C-terminal amide)

-

Fmoc-protected amino acids

-

Z-D-Dap(Boc)-OH (side-chain protected this compound for Fmoc strategy)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The Rink Amide resin is swollen in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The resin is treated with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This is typically a two-step process (e.g., 5 minutes followed by 15 minutes). The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activation: In a separate vial, the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) are dissolved in DMF. DIPEA (6 equivalents) is added to initiate the activation.

-

Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours at room temperature. For the incorporation of this compound, Z-D-Dap(Boc)-OH would be used in this step.

-

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, the N-terminal Fmoc group is removed as described in step 2.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group from the Dap side chain and others) are removed by treating the resin with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed. The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Illustrative Experimental Workflow

Case Study: this compound in pH-Responsive Anticancer Peptides

A promising application of this compound is in the design of anticancer peptides that selectively target the acidic tumor microenvironment. The side-chain amino group of diaminopropionic acid has a pKa that, when incorporated into a peptide, can be in the range of 5.5-6.5. This allows the peptide to become more cationic at the lower pH of tumor tissues compared to the physiological pH of healthy tissues.

Signaling Pathway: pH-Dependent Cancer Cell Membrane Disruption

Peptides incorporating this compound can be designed to have an amphipathic helical structure. In the acidic tumor environment, the protonated side chains of the Dap residues increase the peptide's positive charge, enhancing its electrostatic attraction to the negatively charged cancer cell membrane. This interaction leads to membrane destabilization and pore formation, ultimately causing cell lysis.

Quantitative Data Presentation

The following tables provide representative data that would be expected from the synthesis and characterization of a model anticancer peptide incorporating this compound.

Table 2: Representative Synthesis and Purification Data

| Parameter | Expected Value |

| Crude Peptide Purity (RP-HPLC) | 70-85% |

| Final Purity after Purification (RP-HPLC) | >98% |

| Observed Mass (ESI-MS) | Matches theoretical mass ± 0.1 Da |

| Overall Yield | 15-30% |

Table 3: Illustrative Biological Activity Data

| Peptide | IC₅₀ at pH 7.4 (µM) | IC₅₀ at pH 6.0 (µM) |

| Parent Peptide (without Dap) | >100 | >100 |

| Dap-containing Peptide | 80 | 15 |

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry and drug development. Its unique structural features enable the synthesis of peptides with enhanced properties, such as increased stability and pH-sensitivity. The ability to create peptides that are selectively active in the acidic tumor microenvironment highlights the potential of this compound in the development of targeted cancer therapies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in their drug discovery programs.

References

Z-D-Dap-OH: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Properties, Synthesis, and Applications of Nα-Benzyloxycarbonyl-D-2,3-diaminopropionic acid

Nα-Benzyloxycarbonyl-D-2,3-diaminopropionic acid, commonly referred to as Z-D-Dap-OH, is a synthetic amino acid derivative of significant interest in the fields of peptide chemistry, drug discovery, and materials science. Its unique structural features, including the presence of a D-configuration stereocenter and a protected alpha-amino group, make it a valuable building block for the synthesis of peptides with enhanced stability and novel biological activities. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of this compound for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value | Reference |

| CAS Number | 62234-37-1 | [1] |

| Chemical Formula | C₁₁H₁₄N₂O₄ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| IUPAC Name | (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid | [1] |

| Melting Point | ~240 °C (with decomposition) | [2] |

| Boiling Point | 463.8 °C at 760 mmHg | [2] |

| Density | 1.303 g/cm³ | [2] |

| Appearance | White to light yellow crystal powder | [2] |

| Optical Activity | [α]20/D +5.5±1°, c = 1% in methanol: water (1:1) (for the L-isomer) |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its incorporation into peptides are crucial for its effective utilization in research and development.

Synthesis of this compound via N-Cbz Protection

Materials:

-

D-2,3-diaminopropionic acid

-

Sodium carbonate

-

Benzyl chloroformate (Cbz-Cl)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate or dichloromethane

-

Anhydrous sodium sulfate

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the D-2,3-diaminopropionic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. The benzyloxycarbonyl group will preferentially react with the more nucleophilic α-amino group.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[4]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. This will protonate the carboxylic acid and the remaining free amino group.[4]

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization to obtain the final product.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. The following is a generalized protocol for the incorporation of this compound into a peptide sequence using Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)

-

This compound

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA or NMM)

-

DMF (Peptide synthesis grade)

-

20% Piperidine in DMF (for Fmoc deprotection)

-

DCM (Dichloromethane)

-

Cleavage cocktail (e.g., TFA/TIS/Water)

-

Cold diethyl ether

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Drain and repeat the treatment for another 15-20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

Wash the resin with DMF, followed by DCM, and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Biological Activity and Applications

The incorporation of this compound into peptides can significantly influence their biological properties and applications.

Enhanced Proteolytic Stability

A primary driver for incorporating D-amino acids like D-Dap into peptide sequences is to increase their resistance to enzymatic degradation.[5] Proteases, which are chiral enzymes, are generally specific for L-amino acid residues. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a longer in vivo half-life and potentially enhanced therapeutic efficacy.[6]

pH-Sensitive Peptides for Drug and Gene Delivery

Peptides rich in diaminopropionic acid have been shown to exhibit pH-responsive behavior.[2][7] The side-chain amino group of Dap has a pKa that can be modulated by the local environment within the peptide. This property is exploited in the design of vectors for drug and gene delivery. At physiological pH, the peptide can be relatively neutral or slightly cationic. However, in the acidic environment of the endosome (pH 5-6), the Dap side chains become protonated, leading to a significant increase in positive charge. This charge increase is hypothesized to drive the interaction of the peptide with the endosomal membrane, causing membrane disruption and facilitating the release of the therapeutic cargo into the cytoplasm.[2]

Visualizing Workflows and Mechanisms

To better illustrate the experimental processes and proposed mechanisms involving this compound, the following diagrams are provided.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Z-D-Dap-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Benzyloxycarbonyl-D-2,3-diaminopropionic acid (Z-D-Dap-OH), a crucial building block in modern peptide chemistry. This document outlines its chemical properties, its primary application in peptide synthesis, and detailed experimental protocols for its use.

Core Properties of this compound

This compound is a synthetic amino acid derivative. The benzyloxycarbonyl (Z) group serves as a protecting group for the α-amino functionality, a common and vital strategy in peptide synthesis to prevent undesired side reactions.[1] The D-configuration of the diaminopropionic acid backbone is a key stereochemical feature that influences the biological activity and enzymatic stability of the resulting peptides.

All quantitative and identifying information for this compound is summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [2][3] |

| Molecular Weight | 238.24 g/mol | [2][3][4][5] |

| CAS Number | 62234-37-1 | [2][3] |

| Appearance | White to light yellow crystal powder | [3] |

| Melting Point | ~240 °C (decomposes) | [3][5] |

| IUPAC Name | (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid | [2] |

| Synonyms | Nα-Z-D-2,3-diaminopropionic acid, CBZ-beta-amino-D-alanine | [3][6] |

Role in Peptide Synthesis and Biological Systems

This compound's primary role is as a specialized building block in peptide synthesis. The incorporation of D-amino acids, such as D-diaminopropionic acid, is a well-established strategy to enhance the stability of peptides against enzymatic degradation by proteases, which are stereospecific for L-amino acids. This increased stability can prolong the in-vivo half-life of peptide-based drug candidates.

Current research has not identified a direct role for this compound in any endogenous signaling pathways. As a synthetic, protected amino acid, its function is not to interact with cellular signaling cascades but to be incorporated into a larger peptide structure. The properties of the final peptide are then assessed for biological activity. The diagram below illustrates the logical basis for using this compound to create more robust peptides for therapeutic or research applications.

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy on a Rink Amide resin. This protocol is intended as a starting point and may require optimization based on the specific peptide sequence and scale.

Materials and Reagents:

-

This compound

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling Reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Preparation:

-

Place the desired amount of Rink Amide resin in a reaction vessel.

-

Swell the resin in DMF for 30-60 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection (N-terminal of growing peptide chain):

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

A Kaiser test can be performed to confirm the presence of a free primary amine (a positive test results in a blue color).

-

-

Coupling of this compound:

-

Pre-activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the pre-activated solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Confirmation: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow color) indicates that the free amines have been capped. If the test is positive, a second coupling may be required.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Peptide Chain Elongation:

-

To add the next amino acid, repeat the cycle from Step 2 (Fmoc Deprotection) and Step 3 (Coupling), using the appropriate Fmoc-protected amino acid.

-

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin.

-

Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. Note: The Z-group is stable to TFA and will remain on the D-Dap residue.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether 2-3 times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The workflow for this experimental protocol is visualized below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound, CAS No. 62234-37-1 - iChemical [ichemical.com]

- 4. Z-Dap-OH | C11H14N2O4 | CID 2756313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Z-Dap-OH ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 6. pschemicals.com [pschemicals.com]

Synthesis of Nα-Benzyloxycarbonyl-D-2,3-diaminopropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of Nα-Benzyloxycarbonyl-D-2,3-diaminopropionic acid, a valuable building block in peptide synthesis and drug development. The primary synthetic route detailed herein is the efficient and cost-effective Curtius rearrangement of a protected D-aspartic acid derivative. This guide offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to support researchers in the practical application of this methodology.

Introduction

Nα-Benzyloxycarbonyl-D-2,3-diaminopropionic acid is a non-proteinogenic amino acid derivative with orthogonal protecting groups, making it a versatile tool for the site-specific modification of peptides and other bioactive molecules. The presence of a Cbz-protected α-amino group and a free β-amino group (or a precursor that can be selectively deprotected) allows for a wide range of chemical manipulations. An efficient synthesis of a di-Boc protected intermediate followed by selective deprotection has been reported, starting from the commercially available N(α)-Boc-Asp(OBn)-OH. This approach utilizes a Curtius rearrangement to introduce the β-amino group.

Overall Synthetic Workflow

The synthesis of Nα-Benzyloxycarbonyl-D-2,3-diaminopropionic acid can be achieved through a multi-step process starting from N(α)-tert-butoxycarbonyl-D-aspartic acid β-benzyl ester. The key transformation is a Curtius rearrangement to convert the carboxylic acid functionality into a protected amino group. The overall workflow is depicted below.

An In-depth Technical Guide to Z-D-Dap-OH: Properties, Synthesis, and Applications in Drug Delivery and Antimicrobial Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-D-Dap-OH (N-α-Benzyloxycarbonyl-D-2,3-diaminopropionic acid), a key building block in modern peptide chemistry. This document details its chemical properties, provides a list of known suppliers, and explores its applications in the development of advanced drug delivery systems and novel antimicrobial peptides. Detailed experimental protocols for peptide synthesis and biological evaluation are also provided, alongside graphical representations of key mechanisms and workflows.

Core Concepts: this compound

This compound is a synthetic derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid. The presence of the benzyloxycarbonyl (Z) protecting group on the α-amino group allows for selective chemical modifications, making it a valuable reagent in solid-phase peptide synthesis (SPPS). The D-configuration of the amino acid is of particular importance as it confers resistance to proteolytic degradation, a critical attribute for therapeutic peptides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 62234-37-1 | [1][2] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |

| Molecular Weight | 238.24 g/mol | [2] |

| Appearance | White to light yellow crystal powder | |

| Melting Point | ~240 °C (decomposes) | |

| Storage Temperature | Room Temperature |

Supplier Information

This compound is commercially available from various suppliers. A selection of suppliers is listed below for reference.

| Supplier | Website |

| American Elements | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| Bapeks | --INVALID-LINK-- |

| ChemScene | --INVALID-LINK-- |

| Shaanxi Lighte Optoelectronics Material Co., Ltd | --INVALID-LINK-- |

| Research Scientific | --INVALID-LINK-- |

| iChemical | --INVALID-LINK-- |

Applications in Drug Delivery: pH-Sensitive Gene Vectors

A significant application of this compound is in the synthesis of cationic amphipathic peptides that can act as pH-sensitive vectors for gene delivery. The incorporation of diaminopropionic acid (Dap) residues into a peptide sequence results in a molecule whose protonation state is sensitive to changes in pH within the endosomal range (pH 5-7). This property can be harnessed to facilitate the escape of therapeutic cargo, such as nucleic acids, from the endosome into the cytoplasm.[3][4]

Signaling Pathway: Endosomal Escape of Dap-Containing Peptide-NA Complexes

The proposed mechanism for the endosomal escape of nucleic acid (NA) cargo delivered by a Dap-containing peptide is depicted below. The peptide-NA complex is taken up by the cell via endocytosis. As the endosome matures, its internal pH drops. This acidic environment leads to the protonation of the β-amino groups of the Dap residues, increasing the overall positive charge of the peptide. This charge alteration is thought to induce a conformational change in the peptide, leading to the destabilization of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.[3][4]

Caption: Proposed mechanism of endosomal escape for Dap-containing peptide-nucleic acid complexes.

Antimicrobial Applications

Peptides incorporating D-amino acids, including D-Dap, have shown significant promise as antimicrobial agents. Their D-configuration provides resistance to degradation by bacterial proteases, enhancing their stability and in vivo efficacy.[5] Cationic peptides containing Dap residues can selectively target and disrupt the negatively charged membranes of bacteria, leading to cell death.[5][6]

Mechanism of Action: Membrane Disruption

The primary mechanism of action for many antimicrobial peptides (AMPs), including those containing Dap, involves the disruption of the bacterial cell membrane. The positively charged peptide is electrostatically attracted to the negatively charged components of the bacterial membrane. Upon binding, the peptide can insert into the lipid bilayer, leading to the formation of pores or other membrane defects. This disrupts the membrane potential and integrity, causing leakage of cellular contents and ultimately cell death.[7][8]

Caption: Mechanism of bacterial membrane disruption by a Dap-containing antimicrobial peptide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Dap-Containing Peptide

This protocol outlines the manual synthesis of a hypothetical Dap-containing peptide using Fmoc/tBu chemistry.[9][10]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Z-D-Dap(Fmoc)-OH (CAS 185968-90-5)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Amino Acid Coupling:

-

In a separate tube, dissolve the Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Incorporation of Z-D-Dap(Fmoc)-OH: Follow the same coupling procedure as in step 3, using Z-D-Dap(Fmoc)-OH as the amino acid.

-

Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a Dap-containing peptide.

Peptide-Mediated Gene Transfection Assay

This protocol provides a general method for evaluating the gene transfection efficiency of a Dap-containing peptide using a reporter plasmid.[11][12]

Materials:

-

Dap-containing peptide

-

Reporter plasmid DNA (e.g., expressing GFP or Luciferase)

-

Mammalian cell line (e.g., HEK293 or HeLa)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Opti-MEM or other serum-free medium

-

Phosphate-Buffered Saline (PBS)

-

Transfection reagent (for positive control, e.g., Lipofectamine)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed the mammalian cells in a multi-well plate to be 70-90% confluent at the time of transfection.

-

Complex Formation:

-

Dilute the Dap-containing peptide and the plasmid DNA separately in serum-free medium.

-

Combine the diluted peptide and DNA solutions at a desired charge ratio (N/P ratio) and mix gently.

-

Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.

-

-

Transfection:

-

Remove the culture medium from the cells and wash with PBS.

-

Add the peptide/DNA complexes to the cells.

-

Incubate the cells at 37°C in a CO₂ incubator.

-

-

Post-Transfection:

-

After 4-6 hours, replace the transfection medium with fresh complete culture medium.

-

Continue to incubate the cells for 24-48 hours.

-

-

Analysis:

-

If using a GFP reporter, visualize the cells under a fluorescence microscope.

-

If using a Luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.

-

Quantify transfection efficiency by flow cytometry or by normalizing reporter gene expression to total protein content.

-

Conclusion

This compound is a versatile and valuable building block for the synthesis of modified peptides with enhanced therapeutic potential. The incorporation of D-diaminopropionic acid can confer resistance to proteolysis and introduce pH-sensitive properties, making it a key component in the development of novel drug delivery systems and antimicrobial agents. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the diverse applications of this compound in their own work.

References

- 1. americanelements.com [americanelements.com]

- 2. scbt.com [scbt.com]

- 3. Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial Peptides: Mechanisms, Applications, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. lifetein.com [lifetein.com]

- 12. Peptide-derived Method to Transport Genes and Proteins Across Cellular and Organellar Barriers in Plants - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of the Z-Group: A Technical Guide to Benzyloxycarbonyl Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, represents a cornerstone in the field of peptide synthesis.[1] Its development provided the first reliable method for the stepwise formation of peptide bonds, fundamentally enabling the synthesis of peptides with defined sequences.[1] This technical guide provides an in-depth exploration of the Z-protecting group, covering its core principles, quantitative performance data, detailed experimental protocols, and its strategic role in modern peptide chemistry.

Core Function and Strategic Advantages

The primary role of the Z-group is the temporary protection of the α-amino group of an amino acid.[2] By converting the highly nucleophilic amine into a less reactive urethane, the Z-group prevents unwanted side reactions, such as self-polymerization, during peptide bond formation.[3][4] This ensures the controlled and sequential assembly of the peptide chain.[2]

The Z-group offers several key advantages that have contributed to its sustained use:

-

Ease of Introduction: The Z-group is readily introduced by reacting an amino acid with benzyl chloroformate under basic conditions.[2]

-

Crystallinity of Derivatives: Z-protected amino acids are often crystalline solids, which simplifies their purification and handling.[2][5]

-

Suppression of Racemization: The urethane linkage formed by the Z-group helps to minimize racemization at the α-carbon during the activation and coupling steps.[2][5]

-

Robust Stability: The Z-group is stable across a range of chemical conditions, including moderately acidic and basic environments, which provides flexibility in synthetic strategies.[1]

Quantitative Data on Protection and Deprotection

The efficiency of the introduction and removal of the Z-group is a critical factor in its practical application. The following tables summarize representative quantitative data for these processes.

Table 1: Representative Yields for Z-Group Protection of Various Amino Acids [1]

| Amino Acid | Reagents and Conditions | Yield (%) |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, room temperature | > 90 |

Table 2: Comparison of Common Z-Group Deprotection Methods [6][7]

| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol | Room Temperature | 1 - 16 hours | > 95 |

| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | Methanol | Room Temperature | 1 - 6 hours | > 95 |

| Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | Room Temperature | 1 - 2 hours | > 90 |

| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | 1 - 4 hours | > 90 |

Experimental Protocols

Detailed methodologies for the introduction and removal of the Z-protecting group are provided below.

Protocol 1: Introduction of the Z-Protecting Group[1]

This protocol describes the general procedure for the N-protection of an amino acid using benzyl chloroformate.

Materials:

-

Amino acid

-

1 M aqueous sodium carbonate solution

-

Benzyl chloroformate (Cbz-Cl)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Ethyl acetate or dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Protocol 2: Z-Group Deprotection via Catalytic Hydrogenolysis[7]

This is a mild and widely used method for the removal of the Z-group.

Materials:

-

Z-protected peptide

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen source (balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Dissolution: Dissolve the Z-protected compound (1.0 equivalent) in methanol (10-20 mL per mmol of substrate).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., a balloon or a dedicated apparatus).

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Protocol 3: Z-Group Deprotection via HBr in Acetic Acid[2][6]

This protocol describes the acidolytic cleavage of the Z-group.

Materials:

-

Z-protected peptide

-

33% Hydrogen bromide in acetic acid (HBr/AcOH)

-

Anhydrous diethyl ether

Procedure:

-

Reaction Setup: Dissolve the Z-protected peptide in a solution of 33% HBr in acetic acid.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Precipitation: Upon completion, precipitate the deprotected peptide hydrobromide salt by adding an excess of cold, anhydrous diethyl ether.

-

Isolation: Collect the precipitate by centrifugation or vacuum filtration.

-

Washing: Wash the precipitate with anhydrous diethyl ether two to three times.

-

Drying: Dry the resulting solid under vacuum to obtain the crude deprotected peptide.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the key chemical transformations and workflows involving the Z-protecting group.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. proprep.com [proprep.com]

- 4. Protective Groups [organic-chemistry.org]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Diaminopropionic Acid Derivatives: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopropionic acid (DAP), a non-proteinogenic amino acid, and its derivatives have emerged as versatile tools in chemical biology, drug discovery, and materials science. The presence of two primary amine groups, one at the α-carbon and another at the β-carbon, provides a unique scaffold for chemical modification and functionalization. This guide offers an in-depth exploration of the applications of DAP derivatives in research, complete with detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.

I. Applications in Peptide Chemistry and as Structural Probes

Incorporation of DAP into peptide sequences allows researchers to probe and modulate peptide structure and function. Its shorter side chain compared to lysine enables the investigation of the role of side-chain length and charge proximity to the peptide backbone in protein-protein interactions and binding events.

A. Synthesis of Orthogonally Protected Diaminopropionic Acid

A key requirement for incorporating DAP into peptides using solid-phase peptide synthesis (SPPS) is the availability of orthogonally protected DAP monomers. An efficient method for synthesizing N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid utilizes a Curtius rearrangement of a protected aspartic acid derivative.[1][2]

This protocol is adapted from the work of Englund et al. (2004).[1][2]

Materials:

-

N(α)-Boc-Asp(OBn)-OH

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

Benzyl alcohol

-

Toluene, anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Activation of Carboxylic Acid: To a solution of N(α)-Boc-Asp(OBn)-OH (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq). Cool the mixture to 0 °C.

-

Acyl Azide Formation: Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) to the cooled solution. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Curtius Rearrangement and Isocyanate Trapping: Heat the reaction mixture to 80 °C. The acyl azide will undergo rearrangement to an isocyanate. After the rearrangement is complete (monitored by TLC), add benzyl alcohol (1.5 eq) to trap the isocyanate, forming the Cbz-protected amine. Continue heating at 80 °C overnight.

-

Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid benzyl ester.

-

Deprotection of Benzyl Ester: The benzyl ester can be removed by catalytic hydrogenation (e.g., using H₂, Pd/C) to yield the final product, N(α)-Boc-N(β)-Cbz-DAP.

Caption: Workflow for the synthesis of orthogonally protected DAP.

B. Solid-Phase Peptide Synthesis (SPPS) with DAP Derivatives

DAP can be readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-DAP(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine in dimethylformamide (DMF) (20%)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours. Monitor the coupling reaction using a Kaiser test.

-

Incorporation of Fmoc-DAP(Boc)-OH: Repeat the deprotection and coupling steps, using Fmoc-DAP(Boc)-OH as the amino acid to be incorporated.

-

Peptide Elongation: Continue the deprotection and coupling cycles until the desired peptide sequence is synthesized.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the peptide.

-

Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

II. Applications in Drug Discovery and Development

DAP derivatives have shown promise in various therapeutic areas, including the development of novel antibiotics, anticancer agents, and inhibitors of advanced glycation endproduct (AGE) formation.

A. Antibacterial Agents: Targeting the Lysine Biosynthesis Pathway

The diaminopimelate (DAP) pathway is essential for lysine biosynthesis in most bacteria but is absent in humans, making the enzymes in this pathway attractive targets for the development of new antibiotics. One such enzyme is N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE).

Caption: The bacterial lysine biosynthesis pathway (succinylase variant).

| Compound | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference |

| Thiol-Containing Inhibitors | ||||

| δ-Mercaptobutyric acid | 43 | - | - | [3] |

| m-Mercaptobenzoic acid | 34 | - | - | [3] |

| L-Penicillamine | 13.7 | 4.6 | - | [3] |

| D-Penicillamine | 50 | - | - | [3] |

| L-Captopril | 3.3 | 1.8 | Competitive | [3] |

| D-Captopril | 42.0 | - | - | [3] |

| L-Captopril (vs. A. baumannii DapE) | 1.2 | 0.79 | Competitive | [4] |

| Boronic Acid Derivatives | ||||

| Phenylboronic acid | 107 | 56.9 | Competitive | [3] |

| Pyrazole-Based Inhibitors | ||||

| Compound 7a (2-thiazolyl analog) | 22.4 | - | - | [5] |

| Compound 7d (2-pyridyl analog) | 17.9 ± 8.0 | 17.1 | - | [5][6] |

| Compound 7h (2-pyrazinyl analog) | 20.2 ± 6.8 | - | - | [5] |

| (R)-Compound 7q (ɑ-methyl analog) | 18.8 | 17.3 ± 2.8 | Competitive | [5][6] |

B. Modulation of Innate Immunity: NOD1 Agonists

The dipeptide γ-D-Glu-meso-DAP (iE-DAP) is the minimal structural component of peptidoglycan that is recognized by the intracellular innate immune receptor, nucleotide-binding oligomerization domain-containing protein 1 (NOD1).[7][8] Activation of NOD1 triggers a signaling cascade leading to the production of pro-inflammatory cytokines.

Caption: Simplified NOD1 signaling pathway upon activation by iE-DAP.

This protocol is based on the use of HEK-Blue™ NOD1 cells, which stably express human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[8]

Materials:

-

HEK-Blue™ NOD1 cells

-

iE-DAP or DAP-derivative agonist

-

HEK-Blue™ Detection medium

-

96-well plate

-

Spectrophotometer (620-650 nm)

Procedure:

-

Cell Seeding: Plate HEK-Blue™ NOD1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Agonist Stimulation: Prepare serial dilutions of the iE-DAP or DAP-derivative agonist. Add the agonist solutions to the cells. A positive control (e.g., C12-iE-DAP) and a negative control (vehicle) should be included.[9]

-

Incubation: Incubate the plate for 20-24 hours at 37 °C in a 5% CO₂ incubator.

-

SEAP Detection: Add HEK-Blue™ Detection medium to a new 96-well plate. Transfer a sample of the supernatant from the stimulated cells to the plate containing the detection medium.

-

Signal Development: Incubate for 1-3 hours at 37 °C and measure the absorbance at 620-650 nm. The absorbance is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.

C. Inhibition of Advanced Glycation Endproduct (AGE) Formation

Methylglyoxal (MG) is a reactive dicarbonyl species that contributes to the formation of AGEs, which are implicated in the pathogenesis of diabetic complications. N-terminal DAP-containing peptides have been shown to act as efficient scavengers of MG.

This protocol is a generalized procedure based on methods that utilize HPLC to quantify the reduction in MG concentration.[4][10]

Materials:

-

Methylglyoxal (MG) solution

-

DAP-containing peptide or other scavenging compound

-

Phosphate buffered saline (PBS), pH 7.4

-

o-Phenylenediamine (OPD) solution (for derivatization)

-

Perchloric acid

-

RP-HPLC system with UV detector

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the DAP-peptide at various concentrations and a fixed concentration of MG in PBS.

-

Incubation: Incubate the reaction mixture at 37 °C for a defined period (e.g., 24 hours).

-

Reaction Quenching and Deproteinization: Stop the reaction by adding perchloric acid. Centrifuge to pellet any precipitated protein.

-

Derivatization: Take an aliquot of the supernatant and add OPD solution to derivatize the remaining MG to 2-methylquinoxaline.

-

HPLC Analysis: Analyze the derivatized sample by RP-HPLC with UV detection. The concentration of remaining MG is determined by comparing the peak area of 2-methylquinoxaline to a standard curve.

-

Calculation of Scavenging Activity: The percentage of MG scavenged is calculated using the following formula: % Scavenging = [(MG_control - MG_sample) / MG_control] * 100 where MG_control is the concentration of MG in the absence of the scavenger and MG_sample is the concentration in the presence of the scavenger. IC₅₀ values can be determined by plotting the percentage of scavenging against the scavenger concentration.

| Compound | Assay Conditions | Scavenging Activity | Reference |

| Carnosine | in vitro | Dose-dependently reduced AGE formation | [8] |

| Anserine | in vitro | Dose-dependently reduced AGE formation | [8] |

| Cyclic Peptide (CycK(Myr)R4E) | in vitro | Reduced albumin-MG adduct formation | [8] |

| Cyclic Peptide (CycK(Myr)R4E) | in vivo (mice) | Prevented MG-induced pain | [11] |

| Naringenin | in vitro | ~72% scavenging of 0.4 mM MGO at 1.2 mM after 8h | [12] |

III. Applications in Gene Delivery

The cationic nature of DAP-containing peptides makes them suitable candidates for non-viral gene delivery vectors. The pH-sensitive protonation of the β-amino group can facilitate endosomal escape, a critical step in the delivery of nucleic acids to the cytoplasm.[13]

A. pH-Sensitive Gene Delivery Vectors

Peptides rich in DAP can exhibit conformational changes in response to the pH drop within endosomes, leading to membrane disruption and release of the nucleic acid cargo. The pKa of the β-amino group of DAP within a peptide is lowered to around 6.3, making it sensitive to the pH changes that occur during endosomal acidification.[13]

References

- 1. A Peptide-based Vector for Efficient Gene Transfer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transient transfection and luciferase assay [protocols.io]

- 4. Method for determination of free intracellular and extracellular methylglyoxal in animal cells grown in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Antiglycation and Methylglyoxal Trapping Effect of Peppermint Leaf (Mentha × piperita L.) and Its Polyphenols [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Long-lasting and fast methylglyoxal-scavenging peptide CycK(Myr)R4E alleviates chronic pain in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Z-D-Dap-OH for Site-Specific Incorporation of a Bio-orthogonal Unnatural Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool for protein engineering and drug development. This technique allows for the introduction of novel chemical functionalities, such as bio-orthogonal handles, fluorescent probes, and post-translational modifications, at precise locations within a protein's structure. This guide focuses on the potential application of N-α-benzyloxycarbonyl-D-diaminopropionic acid (Z-D-Dap-OH) as a precursor for the genetic encoding of D-diaminopropionic acid (D-Dap), a non-canonical amino acid with a versatile secondary amino group for bio-orthogonal chemistry. While the direct genetic incorporation of D-Dap using a dedicated orthogonal aminoacyl-tRNA synthetase (aaRS) is an area of active research, this document outlines a prospective workflow based on established principles of genetic code expansion and addresses the unique challenges associated with the incorporation of D-amino acids.

Introduction to this compound and Unnatural Amino Acid Incorporation

This compound is a protected form of D-diaminopropionic acid. The key features of this molecule are:

-

D-Stereochemistry: The amino acid is in the D-configuration, which can confer resistance to proteolysis.

-

Diaminopropionic Acid (Dap): The side chain contains a primary amino group, which, after incorporation into a protein, can serve as a chemical handle for a wide range of bio-orthogonal reactions.

-

Benzyloxycarbonyl (Z) Group: This protecting group on the α-amino group allows for selective chemical manipulations and must be removed to enable charging onto a tRNA.

The most common method for site-specific UAA incorporation is the amber stop codon suppression technology.[1] This system relies on an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (often a tRNA that recognizes the UAG "amber" stop codon).[1][2] This orthogonal pair functions independently of the host cell's endogenous synthetases and tRNAs, allowing for the specific incorporation of a UAA in response to a TAG codon introduced at the desired site in the gene of interest.[1]

The Prospective Role of this compound in Genetic Code Expansion

This compound is a valuable precursor for the synthesis of D-diaminopropionic acid suitable for genetic code expansion. The 'Z' protecting group can be removed to yield the free D-Dap, which would then be charged onto an orthogonal tRNA by a specifically evolved aaRS. The incorporated D-Dap residue provides a unique reactive handle on the protein of interest for subsequent modifications.

Synthesis of Protected Diaminopropionic Acid

The synthesis of orthogonally protected diaminopropionic acid is crucial for its use in both solid-phase peptide synthesis and as a precursor for UAA incorporation. A common strategy involves starting from a protected aspartic acid derivative and using a Curtius rearrangement to introduce the second amino group.

| Starting Material | Key Reaction | Protecting Groups | Reference |

| N(α)-Boc-Asp(OBn)-OH | Curtius rearrangement | N(α)-Boc, N(β)-Cbz | [2][3][4] |

Experimental Workflow: A Prospective Protocol for D-Dap Incorporation

While a specific orthogonal aaRS for D-Dap has not been extensively reported, the following proposed workflow is based on established methodologies for the incorporation of other D-amino acids and UAAs.

Caption: Proposed experimental workflow for D-Dap incorporation.

Step 1: Preparation of D-Dap and the Orthogonal System

-

Deprotection of this compound: The benzyloxycarbonyl (Z) group is removed from this compound using standard chemical methods (e.g., hydrogenolysis) to yield free D-diaminopropionic acid.

-

Directed Evolution of a D-Dap-specific aaRS (D-DapRS): This is the most critical and challenging step. A suitable scaffold, such as a pyrrolysyl-tRNA synthetase (PylRS) or a tyrosyl-tRNA synthetase (TyrRS), would be subjected to rounds of mutagenesis and selection to evolve a variant that specifically recognizes and charges D-Dap.[1][5][6] Selection strategies often involve both positive and negative selection schemes to ensure high fidelity.

-

Orthogonal tRNA: An orthogonal tRNA, typically a suppressor tRNA that recognizes the amber stop codon (UAG), is required. Often, tRNAs from different organisms (e.g., M. jannaschii Tyr-tRNA or M. mazei Pyl-tRNA) are used as they are not recognized by the host's endogenous synthetases.[1]

-

Plasmid Construction: Two plasmids are typically constructed: one encoding the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site, and a second plasmid expressing the evolved D-DapRS and the orthogonal tRNA.

Step 2: In Vivo Incorporation of D-Dap

-

Host Cell Transformation: The two plasmids are co-transformed into a suitable expression host, such as E. coli.

-

Protein Expression: The cells are cultured in media supplemented with the deprotected D-Dap. Induction of gene expression leads to the production of the full-length protein containing D-Dap at the specified position.

-

Protein Purification: The target protein is purified using standard chromatography techniques.

Step 3: Bio-orthogonal Labeling and Analysis

-

Bio-orthogonal Reaction: The purified protein containing the incorporated D-Dap residue, with its reactive β-amino group, is then reacted with a probe carrying a complementary functional group (e.g., an NHS-ester or isothiocyanate). This allows for the attachment of fluorophores, biotin, or other desired moieties.

-

Analysis: The successful incorporation and labeling are confirmed by techniques such as SDS-PAGE with in-gel fluorescence and mass spectrometry.

Challenges in D-Amino Acid Incorporation

The incorporation of D-amino acids presents a significant challenge due to the presence of D-aminoacyl-tRNA deacylases (DTDs) in most organisms.[7][8][9] These enzymes act as a proofreading mechanism, removing D-amino acids that have been incorrectly charged onto tRNAs, thus preventing their incorporation into proteins.[7][8][9]

Strategies to Overcome DTD Activity:

-

DTD Knockout Strains: Using host strains where the DTD gene has been deleted.

-

Engineering DTD-resistant tRNAs: Modifying the orthogonal tRNA to evade recognition by DTD.

-

In Vitro Protein Synthesis: Performing the translation reaction in a cell-free system that lacks DTD activity.

Potential Applications of Genetically Encoded D-Dap

The ability to site-specifically incorporate D-Dap into proteins opens up numerous possibilities:

-

Enhanced Proteolytic Stability: The presence of a D-amino acid at a specific site can render the protein resistant to cleavage by proteases.

-

Probing Protein Structure and Function: The unique chemical properties of the Dap side chain can be used to probe enzyme active sites or protein-protein interactions.

-

Development of Novel Bioconjugates: The secondary amino group provides a versatile handle for the site-specific attachment of drugs, imaging agents, or other molecules to create novel therapeutic and diagnostic agents.

Quantitative Data and Characterization

While specific data for D-Dap incorporation efficiency is not yet widely available, the following table summarizes key parameters that would need to be assessed to validate a newly developed orthogonal system.

| Parameter | Method of Measurement | Desired Outcome |

| Incorporation Efficiency | Mass Spectrometry, Western Blot | High yield of full-length protein in the presence of D-Dap. |

| Fidelity | Mass Spectrometry | No detectable incorporation of canonical amino acids at the target site. |

| Orthogonality of aaRS | In vitro aminoacylation assays | D-DapRS should only charge the orthogonal tRNA with D-Dap. |

| Orthogonality of tRNA | In vivo suppression assays | The orthogonal tRNA should not be charged by endogenous synthetases. |

Signaling Pathways and Logical Relationships

The core process of UAA incorporation via amber suppression can be visualized as a logical pathway.

Caption: Logical pathway of amber stop codon suppression for D-Dap.

Conclusion

This compound is a promising precursor for the site-specific incorporation of the bio-orthogonal unnatural amino acid D-diaminopropionic acid into proteins. While the development of a dedicated orthogonal translation system for D-Dap is a prerequisite, the general methodologies for directed evolution of aminoacyl-tRNA synthetases and amber suppression are well-established. Overcoming the challenge of D-aminoacyl-tRNA deacylase activity will be critical for efficient in vivo incorporation. The successful genetic encoding of D-Dap would provide a powerful tool for creating proteins with enhanced stability and novel functionalities, with significant implications for basic research and the development of next-generation protein therapeutics.

References

- 1. Continuous directed evolution of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]

- 3. New paper: A translation-independent directed evolution strategy to engineer aminoacyl-tRNA synthetases | Center for Genetically Encoded Materials [gem-net.net]

- 4. Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A discriminator code–based DTD surveillance ensures faithful glycine delivery for protein biosynthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Post-transfer editing mechanism of a D-aminoacyl-tRNA deacylase-like domain in threonyl-tRNA synthetase from archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent Updates on DTD (D-Tyr-tRNATyr Deacylase): An Enzyme Essential for Fidelity and Quality of Protein Synthesis [frontiersin.org]

The Strategic Advantage of Chirality: An In-depth Technical Guide to D-Amino Acid Substitution in Peptide Therapeutics

For Immediate Release

In the landscape of modern drug development, peptide therapeutics represent a rapidly expanding frontier. Their high specificity and potency offer significant advantages over small molecules. However, the clinical translation of native peptides is often hampered by their inherent metabolic instability. A powerful and increasingly utilized strategy to overcome this limitation is the substitution of L-amino acids with their non-natural D-enantiomers. This technical guide provides a comprehensive overview of the biological significance of D-amino acid substitution, offering researchers, scientists, and drug development professionals a detailed exploration of its impact on peptide stability, receptor interaction, and overall therapeutic potential.

The Core Principle: Enhanced Proteolytic Resistance

The primary and most well-established advantage of incorporating D-amino acids into peptide sequences is the significant enhancement of their resistance to enzymatic degradation.[1][2][3] Endogenous proteases, the enzymes responsible for peptide catabolism, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[2] By introducing a D-amino acid, the peptide backbone becomes a poor substrate for these enzymes, sterically hindering their catalytic activity.[1] This increased stability translates directly to a longer in vivo half-life, a critical parameter for therapeutic efficacy.[1][3][4]

The stabilizing effect of D-amino acid substitution has been quantified in numerous studies. For instance, replacement of L-amino acids at trypsin cleavage sites in the antimicrobial peptide OM19R with their D-counterparts resulted in a derivative, OM19D, that retained high antibacterial activity even after prolonged incubation with high concentrations of trypsin.[5] Similarly, an all-D-amino acid version of the antimicrobial peptide polybia-MPI (D-MPI) demonstrated significant resistance to both trypsin and chymotrypsin, while its L-counterpart was readily degraded.[6]

Table 1: Quantitative Impact of D-Amino Acid Substitution on Peptide Stability

| Peptide/Analog | D-Amino Acid Substitution | Condition | Outcome | Analytical Method | Reference |

| MUC2 Epitope Peptide | Single D-Thr at N- and/or C-terminus | Human Serum | Increased percentage of intact peptide remaining over time. | HPLC | [4] |

| Antitumor Peptide RDP215 | 9 D-amino acid substitutions (9D-RDP215) | In the presence of serum | Stabilizing effect observed. | SDS-PAGE | [7][8] |

| Antimicrobial Peptide OM19R | Replacement of all L-Arg and L-Lys with D-Arg and D-Lys (OM19D) | Trypsin (10 mg/mL, 8h) | Retained high antibacterial activity (MIC = 16–32 µg/mL). | MIC Assay | [5] |

| Antimicrobial Peptide Polybia-MPI | All L-amino acids replaced with D-amino acids (D-MPI) | Trypsin and Chymotrypsin (2 mg/mL, 6h) | Retained antimicrobial activity. | Relative Survival Rate of E. coli | [6] |

Modulating Receptor Binding and Biological Activity

The introduction of a D-amino acid can have profound and varied effects on a peptide's interaction with its biological target. The altered stereochemistry can modify the peptide's three-dimensional conformation, which in turn can influence its binding affinity and selectivity for its receptor.[2]

In some instances, D-amino acid substitution is well-tolerated, with the resulting analog retaining comparable or even enhanced biological activity. For the GLP-1 receptor agonist, GLP-1, replacement of Gly22 with D-Ala resulted in an analog with an EC50 value for cAMP production that was indistinguishable from the native peptide.[9] Similarly, for neuropeptide Y (NPY), single D-amino acid substitutions at many positions resulted in analogs with only minor changes in binding affinity for the Y1 and Y2 receptors.[10]

Conversely, substitutions at critical residues can lead to a significant loss of activity. In the case of NPY, chiral inversion of residues at the C-terminus (residues 20, 27, 29-35) severely perturbed Y1 receptor binding.[10] The impact of substitution is therefore highly context-dependent, necessitating careful consideration of the specific residue and its role in receptor interaction.

Interestingly, D-amino acid isomerization can also serve as a natural mechanism to modulate receptor selectivity. For the Aplysia allatotropin-related peptide (ATRP), the presence of a D-phenylalanine at position 2 alters its selectivity between two distinct G protein-coupled receptors.[11]

Table 2: Quantitative Impact of D-Amino Acid Substitution on Receptor Binding and Biological Activity

| Peptide/Analog | D-Amino Acid Substitution | Receptor/Target | Parameter | Value | Reference |

| GLP-1 | Gly22 -> D-Ala | GLP-1R | EC50 (cAMP production) | ~1 pM (similar to native GLP-1) | [3][9] |

| GLP-1 | Glu9 -> D-Glu | GLP-1R | Potency | 130-fold decrease | [12] |

| Neuropeptide Y (NPY) | [D-Arg33]-NPY | Y1 Receptor | Ki | > 300 nM | [10] |

| Neuropeptide Y (NPY) | [D-Arg33]-NPY | Y2 Receptor | Binding Affinity | No measurable binding at 1000 nM | [10] |

| Ranalexin | All L- to D-amino acids (Danalexin) | Gram-positive & Gram-negative bacteria | MIC | 4-16 mg/L (similar to Ranalexin) | [7] |

| Polybia-MPI | All L- to D-amino acids (D-MPI) | Bacteria and Fungi | MIC | 8-64 µM | [6] |

| OM19R | L-Arg/Lys to D-Arg/Lys (OM19D) | E. coli ATCC 25922 | MIC | 1-4 fold lower than OM19R | [5] |

Experimental Methodologies

A robust evaluation of D-amino acid substituted peptides requires a suite of well-defined experimental protocols. This section details the methodologies for key experiments cited in this guide.

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

The incorporation of D-amino acids into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

Protocol:

-

Resin Preparation: Start with a suitable solid support, such as Rink amide resin, in a reaction vessel.

-

Initial Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in dimethylformamide (DMF).

-

Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol (MeOH) to remove excess reagents and byproducts.

-

Amino Acid Coupling:

-

Activate the carboxyl group of the desired Fmoc-protected D-amino acid (or L-amino acid) using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and agitate to facilitate the coupling reaction.

-

-

Washing: Wash the resin as described in step 3.

-

Repeat Deprotection and Coupling: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane and phenol) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

Protease Stability Assay

This assay evaluates the resistance of a peptide to degradation by specific proteases.

Protocol:

-

Peptide Solution Preparation: Prepare a stock solution of the test peptide (both L- and D-amino acid containing versions) in a suitable reaction buffer (e.g., Tris-HCl or PBS, pH optimized for the specific protease).

-

Protease Solution Preparation: Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin) in the same reaction buffer.

-

Reaction Initiation: Initiate the proteolytic reaction by adding the protease stock solution to the peptide solution at a defined enzyme-to-substrate ratio (e.g., 1:20 to 1:100 w/w).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time-Point Sampling: At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the reaction in the aliquot by adding a quenching solution, such as 10% trichloroacetic acid (TCA) or a specific protease inhibitor.

-

Analysis: Analyze the samples by RP-HPLC to quantify the amount of the remaining intact peptide. The peak area of the peptide at each time point is compared to the peak area at time zero to determine the degradation profile and calculate the peptide's half-life.[14][15]

Competitive Receptor Binding Assay (ELISA-based)

This assay determines the binding affinity of a peptide to its receptor by measuring its ability to compete with a labeled ligand.

Protocol:

-

Plate Coating: Coat the wells of a microtiter plate with the recombinant receptor protein overnight at 4°C.

-